molecular formula C32H29NO4 B15239285 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid

Cat. No.: B15239285
M. Wt: 491.6 g/mol
InChI Key: HLLWLTYACGWQBF-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) group. This group is then attached to the amino acid backbone through a series of reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the precise control of reaction conditions and the efficient assembly of the desired product. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is built step-by-step on a solid support, allowing for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect amine functionalities during chemical reactions, allowing for selective modifications. The compound’s biphenyl moiety may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-L-phenylalanine: Similar in structure but with a phenyl group instead of a biphenyl group.

    Fmoc-L-tyrosine: Contains a phenolic group, offering different reactivity and applications.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to its biphenyl moiety, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C32H29NO4

Molecular Weight

491.6 g/mol

IUPAC Name

3-[3-(3,4-dimethylphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C32H29NO4/c1-20-14-15-24(16-21(20)2)23-9-7-8-22(17-23)18-30(31(34)35)33-32(36)37-19-29-27-12-5-3-10-25(27)26-11-4-6-13-28(26)29/h3-17,29-30H,18-19H2,1-2H3,(H,33,36)(H,34,35)

InChI Key

HLLWLTYACGWQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C

Origin of Product

United States

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